2,5-dichloropentan-1-amine
Overview
Description
Epothilone B is a natural 16-membered macrolide cytotoxic compound produced by the metabolism of the cellulose-degrading myxobacterium Sorangium cellulosum . It was initially identified as an antifungal and cytotoxic metabolite . Epothilone B has gained significant attention due to its potent anticancer properties, particularly its ability to stabilize microtubules, similar to the well-known anticancer drug paclitaxel .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of epothilone B involves several key steps, including the Wittig reaction, aldol reaction, and Yamaguchi esterification . The process typically starts with the preparation of three key fragments, which are then reacted together to form the final compound .
Industrial Production Methods
Industrial production of epothilone B primarily relies on fermentation processes using epothilone-producing microorganisms such as Sorangium cellulosum . The fermentation process involves growing the microorganism in the presence of a resin that adsorbs epothilone B by hydrophobic interaction . The resin is then collected, extracted with a suitable solvent, and the compound is purified through crystallization and chromatography .
Chemical Reactions Analysis
Epothilone B undergoes various chemical reactions, including:
Scientific Research Applications
Epothilone B has a wide range of scientific research applications, including:
Mechanism of Action
The principal mechanism of action of epothilone B is the inhibition of microtubule function . Microtubules are essential for cell division, and epothilone B stops cells from properly dividing by stabilizing the microtubules . It binds to the αβ-tubulin heterodimer subunit, decreasing the rate of αβ-tubulin dissociation and inducing tubulin polymerization into microtubules without GTP . This leads to cell cycle arrest at the G2-M transition phase, resulting in cytotoxicity and apoptosis .
Comparison with Similar Compounds
Epothilone B is often compared to paclitaxel due to their similar mechanisms of action . epothilone B has several advantages, including better water solubility and a lower propensity for drug resistance . Other similar compounds include:
Ixabepilone: A semi-synthetic analog of epothilone B used in the treatment of metastatic breast cancer.
Patupilone: Another epothilone derivative with potent anticancer activity.
Sagopilone: A fully synthetic epothilone with improved pharmacokinetic properties.
Epothilone B’s unique properties, such as its ability to stabilize microtubules without the need for solubilizing agents, make it a valuable compound in cancer research and treatment .
Properties
IUPAC Name |
2,5-dichloropentan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11Cl2N/c6-3-1-2-5(7)4-8/h5H,1-4,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFAUCDBUVPJWSB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(CN)Cl)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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